

# 5-(2-Chlorophenyl)pyridine-3-carbaldehyde

## IUPAC name

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### Compound of Interest

Compound Name: 5-(2-Chlorophenyl)nicotinaldehyde

CAS No.: 855301-00-7

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Technical Monograph: 5-(2-Chlorophenyl)pyridine-3-carbaldehyde

## Abstract

This technical guide provides a comprehensive analysis of 5-(2-chlorophenyl)pyridine-3-carbaldehyde, a privileged biaryl pyridine scaffold used extensively in drug discovery.[1][2][3] This compound serves as a critical intermediate in the synthesis of kinase inhibitors, Smoothed (SMO) receptor antagonists, and tubulin polymerization inhibitors.[2] This monograph details the IUPAC nomenclature, physicochemical profile, robust synthetic protocols via Suzuki-Miyaura cross-coupling, and downstream functionalization strategies.

## Chemical Identity & Structural Analysis

The compound is a 3,5-disubstituted pyridine, featuring an electrophilic aldehyde handle at position 3 and a lipophilic 2-chlorophenyl moiety at position 5.[1][2] This arrangement is strategically significant in medicinal chemistry, often serving as a "hinge-binding" mimetic or a hydrophobic anchor in protein active sites.[1][2][3]

## Nomenclature & Identifiers

- Preferred IUPAC Name: 5-(2-Chlorophenyl)pyridine-3-carbaldehyde[1][2][3]
- Alternative Names: **5-(2-Chlorophenyl)nicotinaldehyde**; 3-(2-Chlorophenyl)-5-formylpyridine.[1][2][3]
- SMILES: O=Cc1cncc(c1)c2ccccc2Cl[1][2]
- Molecular Formula:  $C_{12}H_8ClNO$ [2]

## Physicochemical Profile (Calculated)

The following parameters are critical for assessing the compound's "drug-likeness" (Lipinski's Rule of 5 compliance) and solubility profile during synthesis.

Property	Value (Predicted)	Significance
Molecular Weight	217.65 g/mol	Fragment-like, ideal for lead optimization.[1][2][3]
cLogP	~2.8 - 3.1	Moderate lipophilicity; likely permeable but requires organic co-solvents (DMSO/DCM).[1][2][3]
TPSA	~30 Å <sup>2</sup>	High membrane permeability (Brain-Blood Barrier penetrant potential).[1][2][3]
H-Bond Acceptors	2 (Pyridine N, Aldehyde O)	Key interaction points for hydrogen bonding in active sites.[1][2][3]
H-Bond Donors	0	Lacks intrinsic donors, reducing desolvation penalties.[1][2][3]
Rotatable Bonds	2	Low conformational entropy penalty upon binding.[1][2][3]

## Synthetic Methodology

The most robust route to 5-(2-chlorophenyl)pyridine-3-carbaldehyde is the Suzuki-Miyaura Cross-Coupling reaction.[1][2][3] This method is preferred over Stille or Negishi couplings due to the stability and low toxicity of boronic acid reagents.[3]

## Reaction Scheme

The synthesis couples 5-bromopyridine-3-carbaldehyde (electrophile) with (2-chlorophenyl)boronic acid (nucleophile).[1][2][3]

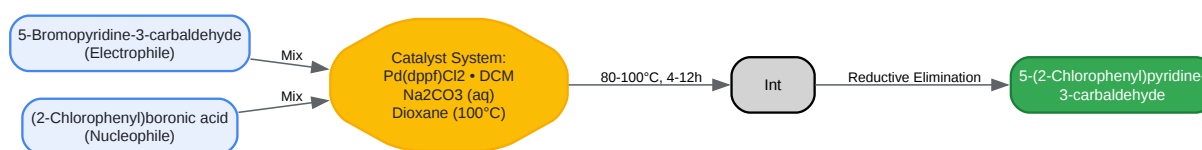


Figure 1: Suzuki-Miyaura Synthesis Pathway

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## Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.

Reagents:

- 5-Bromopyridine-3-carbaldehyde (1.0 equiv)[1][2][3]
- (2-Chlorophenyl)boronic acid (1.2 equiv)[1][2][3][4]
- Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl<sub>2</sub>), complex with dichloromethane (0.05 equiv).[1][2]
- Base: Sodium Carbonate (Na<sub>2</sub>CO<sub>3</sub>), 2.0 M aqueous solution (3.0 equiv).[1][2][3]
- Solvent: 1,4-Dioxane (degassed).

### Step-by-Step Workflow:

- Charge Reactor: In a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), boronic acid (1.2 eq), and Pd catalyst (5 mol%).
- Solvent Addition: Add 1,4-Dioxane (concentration ~0.2 M relative to bromide).
- Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen.
- Base Addition: Add the degassed 2.0 M Na<sub>2</sub>CO<sub>3</sub> solution via syringe.
- Reaction: Heat the mixture to 90°C for 6–12 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS.<sup>[1][2][3]</sup>
  - Checkpoint: The starting bromide should disappear.<sup>[1][2][3]</sup> A new spot (product) will appear with lower R<sub>f</sub> than the bromide due to increased polarity of the biaryl system.<sup>[1][2]</sup>
- Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.<sup>[1][2][3]</sup> Separate layers. Extract the aqueous layer twice with EtOAc.<sup>[1][2][3]</sup>
- Purification: Dry combined organics over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0% → 40% EtOAc in Hexanes).

### Critical Considerations:

- Aldehyde Stability: The aldehyde group is susceptible to oxidation (to carboxylic acid) in air.<sup>[1][2][3]</sup> Store the purified product under inert gas at -20°C.
- Boronic Acid Homocoupling: Use of excess base and rigorous exclusion of oxygen minimizes the formation of the 2,2'-dichlorobiphenyl byproduct.

## Reactivity & Functionalization

The 3-carbaldehyde group is a versatile "synthetic handle."<sup>[1][2][3]</sup> It allows the scaffold to be elaborated into diverse chemotypes required for Structure-Activity Relationship (SAR) studies.<sup>[1][2][3]</sup>

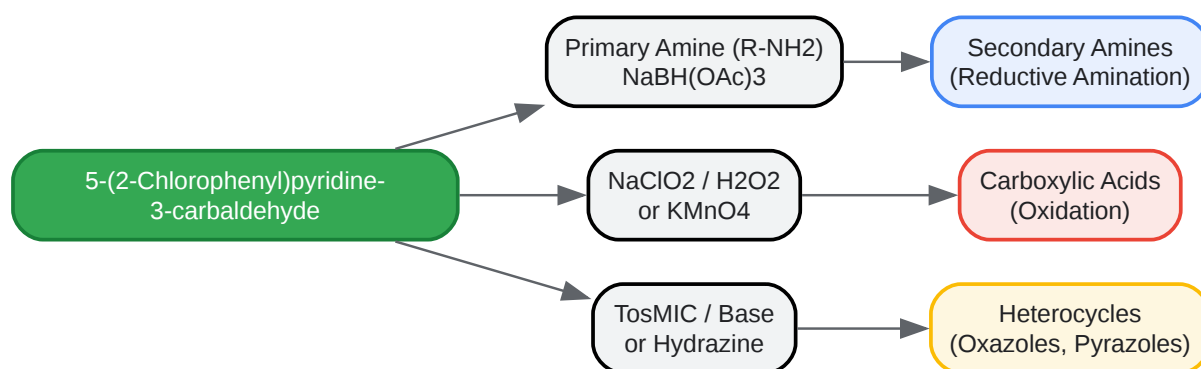


Figure 2: Downstream Functionalization Strategies

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- Reductive Amination: Reaction with primary amines followed by reduction (NaBH(OAc)<sub>3</sub>) yields secondary amines.[1][2][3] This is the primary route for installing solubilizing groups (e.g., morpholine, piperazine) common in kinase inhibitors.[2]
- Oxidation: Conversion to the carboxylic acid allows for amide coupling, generating a rigid linker often found in GPCR ligands.[2][3]
- Heterocyclization: Condensation with TosMIC (Van Leusen reaction) yields oxazoles; reaction with hydrazines yields pyrazoles.[1][2][3]

## Medicinal Chemistry Applications

The 5-aryl-3-pyridine motif is a bioisostere of the biphenyl system but with improved physicochemical properties (lower lipophilicity, higher solubility).[1][2][3]

- Kinase Inhibition: The pyridine nitrogen can act as a hydrogen bond acceptor for the hinge region of kinases (e.g., p38 MAPK, VEGFR). The 2-chlorophenyl group occupies the hydrophobic "gatekeeper" pocket or the allosteric hydrophobic back-pocket.[1][2][3]
- Hedgehog Pathway (SMO): Analogues of this scaffold are investigated as Smoothed receptor antagonists for basal cell carcinoma treatment.[1][2][3] The 2-chloro substituent provides a specific twist angle between rings, critical for receptor fit.[1][2][3]

- Tubulin Polymerization: 5-Arylpyridine derivatives have shown efficacy in destabilizing microtubules, acting similarly to colchicine but with potentially lower toxicity profiles.[1][2][3]

## Safety & Handling

- GHS Classification:
  - Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1][2]
- Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1][2][3]
- Storage: Hygroscopic and air-sensitive.[1][2][3] Store under Nitrogen/Argon at <4°C.

## References

- BenchChem.Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde: Application Notes and Protocols. (General Suzuki protocol for 5-arylnicotinaldehydes).[1][2][3] [Link](#)[1][2]
- Miyaura, N., & Suzuki, A. (1995).[2][3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1][2] (Foundational methodology). [Link](#)
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